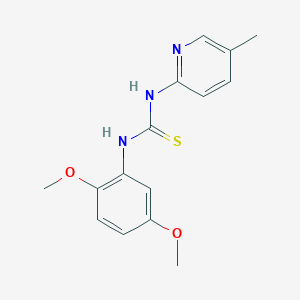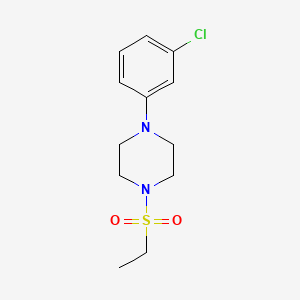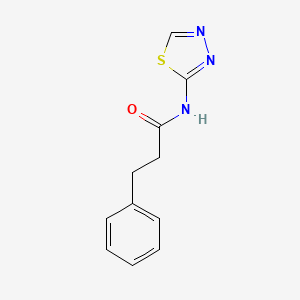![molecular formula C16H13BrN2O2 B5702989 N-[1-(aminocarbonyl)-2-phenylvinyl]-2-bromobenzamide](/img/structure/B5702989.png)
N-[1-(aminocarbonyl)-2-phenylvinyl]-2-bromobenzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-[1-(aminocarbonyl)-2-phenylvinyl]-2-bromobenzamide, also known as ABAM, is a chemical compound that has gained attention in the scientific community due to its potential applications in research. ABAM is a small molecule inhibitor that can target specific enzymes, making it a valuable tool in the study of various biological processes.
作用機序
The mechanism of action of N-[1-(aminocarbonyl)-2-phenylvinyl]-2-bromobenzamide involves its ability to bind to specific enzymes and inhibit their activity. This compound can target various enzymes, including AKR1C3, COX-2, and beta-secretase, among others. By inhibiting these enzymes, this compound can disrupt various biological processes, leading to its potential applications in research.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects, depending on the specific enzyme it targets. For example, in cancer research, this compound has been shown to inhibit the growth of breast cancer cells by reducing the levels of estrogen produced by these cells. In inflammation research, this compound has been shown to reduce the levels of prostaglandins, which are involved in the inflammatory response. Additionally, in Alzheimer's disease research, this compound has been shown to inhibit the formation of amyloid-beta plaques, which are a hallmark of the disease.
実験室実験の利点と制限
One advantage of using N-[1-(aminocarbonyl)-2-phenylvinyl]-2-bromobenzamide in lab experiments is its specificity for certain enzymes. This allows researchers to target specific biological processes and study their effects. Additionally, this compound is a small molecule inhibitor, which makes it easier to administer and study compared to larger molecules. However, one limitation of using this compound is its potential for off-target effects, which can complicate data interpretation.
将来の方向性
There are several future directions for research involving N-[1-(aminocarbonyl)-2-phenylvinyl]-2-bromobenzamide. One potential direction is the study of this compound in combination with other inhibitors or drugs, to determine if synergistic effects can be achieved. Additionally, the development of more specific this compound analogs could lead to new applications in research. Finally, the study of this compound in animal models could provide valuable insights into its potential therapeutic applications.
合成法
The synthesis of N-[1-(aminocarbonyl)-2-phenylvinyl]-2-bromobenzamide involves several steps, including the reaction of 2-bromobenzoyl chloride with 2-aminobenzamide, followed by the addition of N-(1-phenylvinyl) formamide. The resulting product is then purified through column chromatography to obtain pure this compound.
科学的研究の応用
N-[1-(aminocarbonyl)-2-phenylvinyl]-2-bromobenzamide has been used in various scientific research applications, including the study of cancer, inflammation, and neurological disorders. In cancer research, this compound has been shown to inhibit the growth of breast cancer cells by targeting the enzyme AKR1C3. Inflammation research has also shown that this compound can reduce inflammation by targeting the enzyme COX-2. Additionally, this compound has been studied in the context of neurological disorders, such as Alzheimer's disease, where it has been shown to inhibit the formation of amyloid-beta plaques.
特性
IUPAC Name |
N-[(E)-3-amino-3-oxo-1-phenylprop-1-en-2-yl]-2-bromobenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13BrN2O2/c17-13-9-5-4-8-12(13)16(21)19-14(15(18)20)10-11-6-2-1-3-7-11/h1-10H,(H2,18,20)(H,19,21)/b14-10+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZEZUMFWNPSQFES-GXDHUFHOSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C=C(C(=O)N)NC(=O)C2=CC=CC=C2Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)/C=C(\C(=O)N)/NC(=O)C2=CC=CC=C2Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13BrN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.19 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![ethyl 2-cyano-3-[5-(2-methyl-5-nitrophenyl)-2-furyl]acrylate](/img/structure/B5702934.png)

![4-ethyl-5-methyl-2-[(2-methylbenzoyl)amino]-3-thiophenecarboxamide](/img/structure/B5702949.png)





![5-(1-pyrrolidinylcarbonyl)-5H-dibenzo[b,f]azepine](/img/structure/B5702992.png)

